Lipophilicity (XLogP3): Differentiating from Unsubstituted Piperidine-4-carboxylic Acid
The XLogP3 value of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid is 1.1, representing a substantial increase in hydrophobicity compared to the unsubstituted piperidine-4-carboxylic acid core, which has a predicted LogP of -2.49 [1]. This is a direct and quantifiable consequence of adding the phenylsulfonyl group.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | Piperidine-4-carboxylic acid (LogP: -2.49) |
| Quantified Difference | Δ 3.59 LogP units |
| Conditions | Calculated value based on molecular structure |
Why This Matters
The significantly higher LogP indicates the compound will preferentially partition into organic solvents and biological membranes, making it a more suitable building block for synthesizing cell-permeable drug candidates compared to the hydrophilic piperidine-4-carboxylic acid core.
- [1] DrugBank. (n.d.). Piperidine-4-carboxylic acid. View Source
